molecular formula C23H25NO3S B2773437 N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 717891-79-7

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B2773437
CAS No.: 717891-79-7
M. Wt: 395.52
InChI Key: IGFTXPXHZPBPOQ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a sulfonamide group attached to a benzene ring substituted with methoxy and dimethyl groups, as well as two benzyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the methoxy and dimethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-4-methoxybenzenesulfonamide
  • N,N-dibenzyl-2,3-dimethylbenzenesulfonamide
  • N,N-dibenzyl-4-hydroxy-2,3-dimethylbenzenesulfonamide

Uniqueness

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other sulfonamide derivatives .

Properties

IUPAC Name

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-18-19(2)23(15-14-22(18)27-3)28(25,26)24(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFTXPXHZPBPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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